![molecular formula C17H18INO2 B1318240 N-(3-Butoxyphenyl)-2-iodobenzamide CAS No. 58494-99-8](/img/structure/B1318240.png)
N-(3-Butoxyphenyl)-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Butoxyphenyl)-2-iodobenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various types of cancer. In
Aplicaciones Científicas De Investigación
N-(3-Butoxyphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Mecanismo De Acción
N-(3-Butoxyphenyl)-2-iodobenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the downregulation of cyclin D1 and upregulation of p27, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to inhibit tumor growth in vivo in animal models. Additionally, N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have minimal toxicity to normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-Butoxyphenyl)-2-iodobenzamide in lab experiments is its specificity for EGFR inhibition. This allows for the study of EGFR signaling pathways and their role in cancer progression. However, one limitation of N-(3-Butoxyphenyl)-2-iodobenzamide is its relatively short half-life, which can limit its effectiveness in long-term experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-Butoxyphenyl)-2-iodobenzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(3-Butoxyphenyl)-2-iodobenzamide. Another area of research is the investigation of the combination of N-(3-Butoxyphenyl)-2-iodobenzamide with other cancer therapies to enhance their effectiveness. Finally, the use of N-(3-Butoxyphenyl)-2-iodobenzamide in clinical trials for the treatment of cancer is an important future direction for this compound.
Métodos De Síntesis
The synthesis of N-(3-Butoxyphenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with butylamine and butyl chloroformate. The resulting intermediate is then reacted with 3-butoxyaniline to yield N-(3-Butoxyphenyl)-2-iodobenzamide. This synthesis method has been optimized to produce high yields and purity of the compound.
Propiedades
IUPAC Name |
N-(3-butoxyphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)19-17(20)15-9-4-5-10-16(15)18/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDTPFHUZWMDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589281 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58494-99-8 |
Source
|
Record name | N-(3-Butoxyphenyl)-2-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.